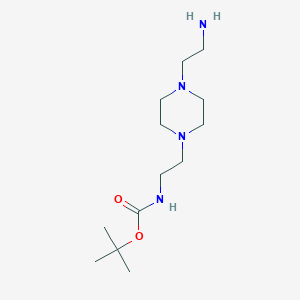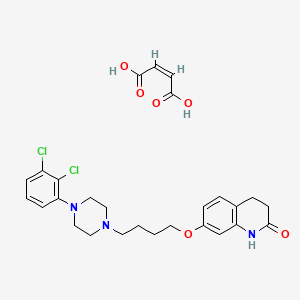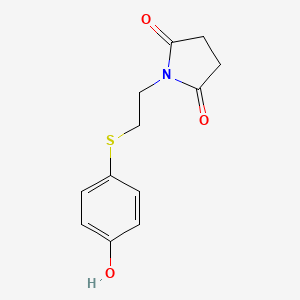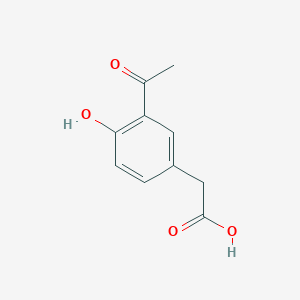![molecular formula C9H17NO2S2 B12964610 tert-Butyl [(dimethylcarbamothioyl)sulfanyl]acetate CAS No. 89278-15-9](/img/structure/B12964610.png)
tert-Butyl [(dimethylcarbamothioyl)sulfanyl]acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
tert-Butyl 2-((dimethylcarbamothioyl)thio)acetate is an organic compound that features a tert-butyl ester group and a dimethylcarbamothioylthio moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl 2-((dimethylcarbamothioyl)thio)acetate typically involves the reaction of tert-butyl bromoacetate with dimethylcarbamothioyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at low temperatures to ensure high yield and purity.
Industrial Production Methods
Industrial production methods for tert-Butyl 2-((dimethylcarbamothioyl)thio)acetate are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and automated systems can enhance efficiency and consistency in production.
Análisis De Reacciones Químicas
Types of Reactions
tert-Butyl 2-((dimethylcarbamothioyl)thio)acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the ester or thioester positions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide.
Major Products Formed
Oxidation: Corresponding sulfoxides or sulfones.
Reduction: Alcohols or thiols.
Substitution: Various substituted esters or thioesters.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, tert-Butyl 2-((dimethylcarbamothioyl)thio)acetate is used as a building block for the synthesis of more complex molecules. It serves as a precursor in the preparation of various functionalized compounds.
Biology
In biological research, this compound is studied for its potential as an enzyme inhibitor. Its unique structure allows it to interact with specific enzymes, making it a valuable tool in biochemical studies.
Medicine
In medicine, tert-Butyl 2-((dimethylcarbamothioyl)thio)acetate is explored for its potential therapeutic properties. It may act as a lead compound in the development of new drugs targeting specific biological pathways.
Industry
In the industrial sector, this compound is used in the synthesis of specialty chemicals and materials. Its reactivity and stability make it suitable for various applications, including the production of polymers and coatings.
Mecanismo De Acción
The mechanism of action of tert-Butyl 2-((dimethylcarbamothioyl)thio)acetate involves its interaction with molecular targets such as enzymes or receptors. The compound can form covalent bonds with active site residues, leading to inhibition or modulation of enzyme activity. The pathways involved may include thiol-disulfide exchange reactions or nucleophilic attack on electrophilic centers.
Comparación Con Compuestos Similares
Similar Compounds
- tert-Butyl 2-(methylamino)ethylcarbamate
- tert-Butyl 2-(substituted benzamido)phenylcarbamate
- 2-[(4,6-di-tert-butyl-2,3-dihydroxyphenyl)thio]acetic acid amides
Uniqueness
tert-Butyl 2-((dimethylcarbamothioyl)thio)acetate is unique due to its combination of a tert-butyl ester and a dimethylcarbamothioylthio group. This structural arrangement imparts distinct reactivity and stability, making it valuable for specific applications in synthesis and research.
Propiedades
Número CAS |
89278-15-9 |
|---|---|
Fórmula molecular |
C9H17NO2S2 |
Peso molecular |
235.4 g/mol |
Nombre IUPAC |
tert-butyl 2-(dimethylcarbamothioylsulfanyl)acetate |
InChI |
InChI=1S/C9H17NO2S2/c1-9(2,3)12-7(11)6-14-8(13)10(4)5/h6H2,1-5H3 |
Clave InChI |
AJALSQLGQJHLDV-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)OC(=O)CSC(=S)N(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![tert-butyl 4,9-diazatricyclo[5.3.0.02,6]decane-4-carboxylate](/img/structure/B12964534.png)
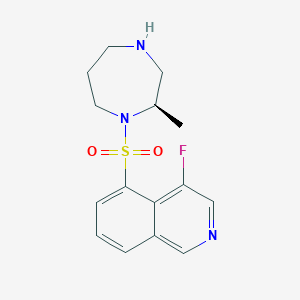
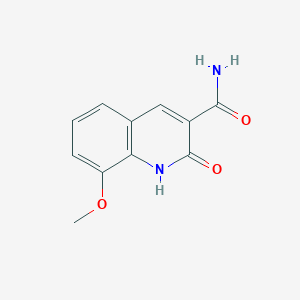
![2-(sec-Butyl)-3H-imidazo[4,5-b]pyridine-5-carboxylic acid](/img/structure/B12964557.png)
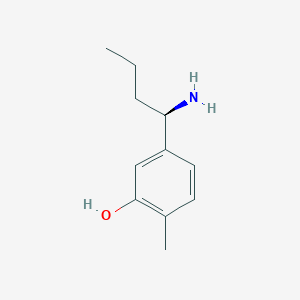
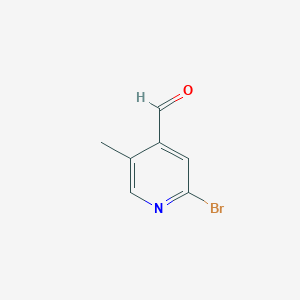
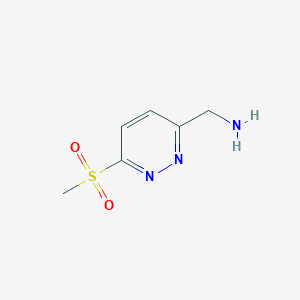
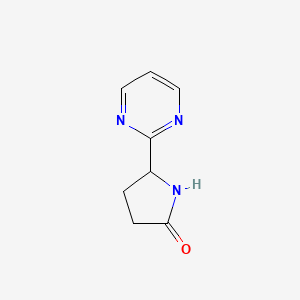
![(4S,4'S)-2,2'-Cyclopropylidenebis[4,5-dihydro-4-isopropyloxazole]](/img/structure/B12964574.png)

